2-(4-chlorophenyl)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, 4-(3,4-dimethylphenyl)-1,2,5-oxadiazole can be prepared by reacting 3,4-dimethylbenzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
-
Acylation Reaction: : The next step involves the acylation of the oxadiazole derivative with 2-(4-chlorophenyl)acetyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to ring opening or amine formation.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chlorophenyl)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies often focus on its ability to interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in the treatment of diseases where oxadiazole derivatives have shown efficacy.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-[4-(2,3-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- 2-(4-chlorophenyl)-N-[4-(3,5-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- 2-(4-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide lies in its specific substitution pattern on the phenyl rings and the presence of the oxadiazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H16ClN3O2 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-3-6-14(9-12(11)2)17-18(22-24-21-17)20-16(23)10-13-4-7-15(19)8-5-13/h3-9H,10H2,1-2H3,(H,20,22,23) |
InChI Key |
RLFLZARTKWBFFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)CC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.